4-(2,4,5-Trichlorophenoxy)aniline
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Overview
Description
4-(2,4,5-Trichlorophenoxy)aniline is an organic compound characterized by the presence of a phenoxy group substituted with three chlorine atoms and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trichlorophenoxy)aniline typically involves the reaction of 2,4,5-trichlorophenol with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 2,4,5-trichlorophenol reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-(2,4,5-Trichlorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aniline group substitution using reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted anilines with various functional groups.
Scientific Research Applications
4-(2,4,5-Trichlorophenoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4,5-Trichlorophenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound used as a herbicide.
2,4-Dichlorophenoxyacetic acid: Another herbicide with similar structural features but different applications.
4-(2,4,6-Trichlorophenoxy)aniline: A compound with a similar structure but different chlorine substitution pattern.
Uniqueness
4-(2,4,5-Trichlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
61575-25-5 |
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Molecular Formula |
C12H8Cl3NO |
Molecular Weight |
288.6 g/mol |
IUPAC Name |
4-(2,4,5-trichlorophenoxy)aniline |
InChI |
InChI=1S/C12H8Cl3NO/c13-9-5-11(15)12(6-10(9)14)17-8-3-1-7(16)2-4-8/h1-6H,16H2 |
InChI Key |
RRKPBKXJONFPGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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